REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[ClH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O.Cl>C(O)C>[ClH:9].[CH3:10][N:11]([CH2:13][CH2:2][C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:3])[CH3:12] |f:1.2,6.7|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC=CC1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
mixture
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was pumped through the CMR (18 ml/min; 160°-70° C.; 500 kPa;)
|
Type
|
CUSTOM
|
Details
|
the hot product collected in an ice-water cooled flask
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C)CCC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |